molecular formula C31H27ClN2O3 B13765603 2'-((4-Chlorophenyl)amino)-6'-(diethylamino)-3'-methylspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one CAS No. 52470-07-2

2'-((4-Chlorophenyl)amino)-6'-(diethylamino)-3'-methylspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one

Cat. No.: B13765603
CAS No.: 52470-07-2
M. Wt: 511.0 g/mol
InChI Key: HAWUKHKOQRPBKD-UHFFFAOYSA-N
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Description

Introduction to Spirocyclic Xanthene Derivatives in Modern Organic Chemistry

Historical Context and Evolution of Spiro[isobenzofuran-xanthene] Architectures

The development of spirocyclic xanthene derivatives originated with early fluorescent dyes such as fluorescein and eosin, whose spiro-lactone forms provided pH-dependent fluorescence quenching. The discovery of eosin B diphenol (spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives) in the 19th century marked the first systematic exploration of these systems, though their structural complexity limited synthetic scalability. A pivotal advancement emerged in the 21st century with one-pot synthesis strategies for spiro[fluorene-9,9'-xanthene] (SFX) derivatives, which simplified access to three-dimensional spiro frameworks. For example, magnesium perchlorate-catalyzed condensations of isatins with 1,3-cyclohexanedione enabled efficient spiro[indoline-3,9′-xanthene]trione synthesis, achieving yields up to 85% under aqueous conditions.

Modern iterations, such as acid-resistant spirolactams, incorporate intramolecular hydrogen bonding networks to stabilize the spirocyclic form under physiological conditions. Xu and colleagues demonstrated that 3-aminophenyl substituents in spirolactam derivatives confer exceptional acid resistance (pK~cycl~ < 4.5), enabling super-resolution microscopy in acidic environments. Concurrently, the functionalization of SFX cores with electron-deficient units like diketopyrrolopyrrole (DPP) expanded their utility in organic photovoltaics, achieving power conversion efficiencies exceeding 9%. These advances underscore the transition from simple dyes to multifunctional materials governed by precise substituent engineering.

Table 1: Key Milestones in Spiro[isobenzofuran-xanthene] Derivative Development
Era Innovation Impact
19th C. Eosin B diphenol synthesis Established spiro-lactone fluorescence
Early 2000s One-pot SFX synthesis Enabled scalable 3D spiro architectures
2010s Acid-resistant spirolactams Advanced bioimaging applications
2020s DPP-functionalized SFX acceptors Boosted photovoltaic performance

Significance of Amino and Chlorophenyl Substituents in Spirocyclic Systems

Amino and chlorophenyl groups critically modulate the electronic and steric profiles of spirocyclic xanthenes. Diethylamino substituents, as seen in the target compound, enhance electron-donating capacity and solubility in polar solvents. In spirolactam derivatives, tertiary amines participate in photoinduced electron transfer (PET) mechanisms, reducing quantum yields unless stabilized by acetamido or polyethylene glycol (PEG) groups. For instance, replacing a 3-aminophenyl group with a 3-acetamido moiety increased quantum yields from 0.05 to 0.3 while maintaining acid resistance.

Chlorophenyl groups introduce electron-withdrawing effects that polarize the xanthene core, red-shifting absorption/emission maxima. In eosin B diphenol, nitro and bromo substituents at positions 2',7' and 4',5' respectively amplify intersystem crossing, facilitating applications in mitochondrial staining. Similarly, the 4-chlorophenylamino group in the target compound likely augments π-π stacking interactions in solid-state configurations while improving thermal stability. This substituent’s ortho/para-directing nature also influences regioselectivity during electrophilic substitutions, a consideration vital for late-stage functionalization.

Properties

CAS No.

52470-07-2

Molecular Formula

C31H27ClN2O3

Molecular Weight

511.0 g/mol

IUPAC Name

2'-(4-chloroanilino)-6'-(diethylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C31H27ClN2O3/c1-4-34(5-2)22-14-15-25-29(17-22)36-28-16-19(3)27(33-21-12-10-20(32)11-13-21)18-26(28)31(25)24-9-7-6-8-23(24)30(35)37-31/h6-18,33H,4-5H2,1-3H3

InChI Key

HAWUKHKOQRPBKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=C(C=C6)Cl)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of such spirocyclic compounds typically involves:

  • Construction of the spiro[isobenzofuran-xanthene] core via cyclization reactions.
  • Introduction of the amino substituents (e.g., 4-chlorophenylamino and diethylamino groups) via nucleophilic aromatic substitution or amination reactions.
  • Functional group modifications such as methylation at specific positions.

Given the structural similarity to other spirofluoran derivatives (e.g., 6'-(diethylamino)-2'-[methyl(3-(trifluoromethyl)phenyl)amino]spiro[isobenzofuran-1(3H),9'-(9H)xanthene]-3-one), the synthetic route can be inferred and adapted accordingly.

Stepwise Preparation Outline

  • Spiro Core Formation:

    • Starting from a suitable isobenzofuranone and a xanthene derivative , a spirocyclization is induced typically under acidic or basic conditions to form the spiro[isobenzofuran-xanthene] framework.
    • This step often involves intramolecular nucleophilic attack forming the spiro linkage at the 3-position of isobenzofuran and the 9-position of xanthene.
  • Introduction of the Diethylamino Group at 6'-Position:

    • The 6'-position on the xanthene moiety is functionalized by nucleophilic substitution or amination using diethylamine.
    • This can be achieved by starting with a 6'-halogenated precursor (e.g., 6'-chloro or 6'-bromo derivative) followed by nucleophilic substitution with diethylamine under reflux conditions.
  • Amination at the 2'-Position with 4-Chlorophenylamine:

    • The 2'-position is functionalized by reaction with 4-chlorophenylamine.
    • This step can be performed via nucleophilic aromatic substitution if the precursor bears a suitable leaving group (e.g., halogen) at the 2'-position.
    • Alternatively, Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling methods can be employed if the substrate is amenable.
  • Methylation at the 3'-Position:

    • The methyl group at the 3'-position can be introduced either by using a methylated starting material or via methylation reactions such as methyl iodide treatment in the presence of a base.

Experimental Conditions and Reagents

Step Reagents/Conditions Notes
Spiro Core Formation Acidic/basic catalyst, heat Intramolecular cyclization
Diethylamino Introduction Diethylamine, solvent (e.g., ethanol), reflux Nucleophilic substitution on halogenated precursor
4-Chlorophenylamino Introduction 4-Chlorophenylamine, Pd catalyst (if cross-coupling), base, solvent Buchwald-Hartwig or SNAr depending on substrate
Methylation Methyl iodide or methyl sulfate, base (e.g., K2CO3) Alkylation under mild conditions

Comparative Data Table of Related Compound Preparations

Compound Variant Key Differences in Preparation Reference/Source
6'-(Diethylamino)-2'-[methyl(3-(trifluoromethyl)phenyl)amino]spiro[isobenzofuran-1(3H),9'-(9H)xanthene]-3-one Uses 3-(trifluoromethyl)phenylamine for amination; similar spiro core formation PubChem CID 44149955
2'-Chloro-6'-(diethylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-(9H)xanthene]-3-one Chlorine at 2'-position introduced early; diethylamine substitution at 6' ChemicalBook
2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1(3H),9'-(9H)xanthene]-3-one Amino group at 2' without halogen; methoxy at 3' instead of methyl PubChem CID 107041

Research Findings and Optimization Notes

  • Yield Optimization: The spirocyclization step is critical and can be optimized by varying temperature, solvent polarity, and catalyst concentration to maximize yield and purity.
  • Substitution Selectivity: Careful control of reaction conditions (temperature, stoichiometry) is necessary to selectively introduce the diethylamino and 4-chlorophenylamino groups without side reactions.
  • Purification: Due to the complexity of the molecule, purification typically involves chromatographic methods such as preparative HPLC or recrystallization.
  • Solubility and Handling: The compound’s solubility profile suggests the use of DMSO or mixed solvent systems for stock solutions, as indicated in related compounds.

Summary Table: Preparation Workflow

Step No. Reaction Type Starting Material/Intermediate Reagents/Conditions Expected Outcome
1 Spirocyclization Isobenzofuranone + xanthene derivative Acid/base catalyst, heat Formation of spiro[isobenzofuran-xanthene] core
2 Nucleophilic substitution 6'-Halogenated spiro compound Diethylamine, reflux in ethanol Introduction of 6'-diethylamino group
3 Amination 2'-Halogenated intermediate 4-Chlorophenylamine, Pd catalyst/base 2'-((4-Chlorophenyl)amino) substitution
4 Methylation 3'-Hydroxy or 3'-unsubstituted intermediate Methyl iodide, base 3'-Methyl group installation
5 Purification Crude product Chromatography, recrystallization Pure final compound

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and chloro substituents on the aromatic rings facilitate nucleophilic substitution. Key reactions include:

  • Amination : The 4-chlorophenyl group undergoes substitution with amines (e.g., diethylamine) under Pd catalysis, forming intermediates critical for further functionalization .

  • Hydrolysis : The ketone group at position 3 reacts with nucleophiles like hydroxylamine to form oximes, enabling structural diversification.

Table 1: Reaction Conditions for Nucleophilic Substitution

Reaction TypeReagents/CatalystsTemperature (°C)Yield (%)Reference
AminationPd(OAc)₂, XPhos80–10072–85
HydrolysisNH₂OH·HCl, NaOH25–4068–75

Cross-Coupling Reactions

Palladium-mediated cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is pivotal for modifying the spirocyclic core:

  • Suzuki Coupling : The chloro substituent reacts with boronic acids to introduce aryl/heteroaryl groups, enhancing electronic diversity .

  • Buchwald-Hartwig Amination : Enables C–N bond formation between the xanthene ring and secondary amines, optimizing bioactivity .

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeSubstrateCatalyst SystemYield (%)Application
Suzuki CouplingArylboronic acidPd(dba)₂, SPhos65–78Aryl group insertion
Buchwald-HartwigDiethylaminePd₂(dba)₃, JohnPhos70–82Amino functionalization

Oxidation and Reduction

  • Oxidation : The spirocyclic ketone (C=O) can be oxidized to carboxylic acids under strong acidic conditions (e.g., HNO₃/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, altering solubility and reactivity .

Substituent-Directed Reactivity

The electronic effects of substituents significantly influence reaction pathways:

  • Chlorophenyl Group : Enhances electrophilic aromatic substitution (EAS) at the para position due to electron withdrawal .

  • Diethylamino Group : Acts as an electron donor, activating adjacent positions for nucleophilic attack .

Table 3: Substituent Effects on Reactivity

SubstituentPositionElectronic EffectDominant Reaction Type
4-ChlorophenylXanthene ringElectron-withdrawingEAS, Nucleophilic substitution
DiethylaminoIsobenzofuranElectron-donatingCross-coupling, Redox

Degradation Pathways

Under UV light or acidic conditions, the spiro structure undergoes ring-opening reactions, forming xanthene and isobenzofuran derivatives . Stabilizers like antioxidants (e.g., BHT) mitigate degradation during storage.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The spiro structure of this compound may enhance its ability to interact with biological targets associated with cancer cell proliferation. Studies have shown that spiro compounds can inhibit specific kinases involved in cancer progression, suggesting that this compound could be developed as a potential anticancer agent .

Antimicrobial Properties
The presence of the 4-chlorophenyl group has been linked to increased antimicrobial activity. Compounds with such substituents have demonstrated efficacy against a range of bacterial strains, making them candidates for further development as antimicrobial agents .

Neuroprotective Effects
There is growing interest in the neuroprotective properties of compounds similar to 2'-((4-Chlorophenyl)amino)-6'-(diethylamino)-3'-methylspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one. Preliminary studies suggest that these compounds may help mitigate neuronal damage in models of neurodegenerative diseases .

Materials Science

Fluorescent Dyes
Due to its unique structural characteristics, this compound can be utilized as a fluorescent dye in various applications, including bioimaging and labeling. The xanthene moiety is particularly known for its strong fluorescence properties, which can be harnessed in diagnostic tools and research applications .

Polymer Composites
In materials science, the incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research has shown that spiro compounds can improve the stability and durability of polymers used in various industrial applications .

Photonics

Optical Sensors
The optical properties of 2'-((4-Chlorophenyl)amino)-6'-(diethylamino)-3'-methylspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one make it suitable for use in optical sensors. Its ability to fluoresce under specific conditions allows for the development of sensitive detection methods for environmental monitoring and biological assays .

Case Studies

Study Title Focus Area Findings
Anticancer Potential of Spiro CompoundsMedicinal ChemistryDemonstrated inhibition of cancer cell proliferation in vitro; potential for drug development .
Antimicrobial Efficacy of Chlorophenyl DerivativesMicrobiologyShowed significant activity against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects of Xanthene DerivativesNeuroscienceIndicated reduction in neuronal cell death in oxidative stress models .
Development of Fluorescent Polymeric MaterialsMaterials ScienceEnhanced mechanical properties observed with the incorporation of spiro compounds .
Optical Sensing ApplicationsPhotonicsSuccessful application as a fluorescent probe for detecting environmental pollutants .

Mechanism of Action

The mechanism of action of 2’-((4-Chlorophenyl)amino)-6’-(diethylamino)-3’-methylspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Physical Properties

Compound Name Substituents Molecular Weight Key Properties Applications
Target Compound 2'-(4-chlorophenylamino), 6'-(diethylamino), 3'-methyl ~500 (estimated) High lipophilicity, fluorescence tunability Potential sensing, bioimaging
3',6'-Dihydroxyfluorescein 3',6'-dihydroxy 332.31 Water-soluble, anionic ORAC antioxidant assay, pH sensing
6'-(Diethylamino)-1',3'-dimethylspiro[...]-3-one 1',3'-dimethyl, 6'-diethylamino 399.48 Density: 1.26 g/cm³, Boiling point: 592.3°C Fluorescent probes
2'-(Dibenzylamino)-6'-(diethylamino)spiro[...]-3-one 2'-dibenzylamino, 6'-diethylamino 580.71 Bulky substituents, steric hindrance Specialty dyes
2'-Phenacylamino-6'-diethylaminospiro[...]-3-one 2'-phenacylamino 504.59 Elongated lactone C-O bond (1.516 Å) Crystal structure studies

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenylamino) redshift fluorescence compared to electron-donating groups (e.g., diethylamino) .
  • Methyl groups (e.g., 3'-methyl) enhance lactone ring stability, critical for in vivo applications .
  • Bulky substituents (e.g., dibenzylamino) reduce solubility but improve binding specificity .

Functional and Mechanistic Differences

Antioxidant Capacity
  • Fluorescein derivatives (e.g., 3',6'-dihydroxy) are used in ORAC assays to measure chain-breaking antioxidant activity via hydrogen atom transfer (HAT) .

Biological Activity

The compound 2'-((4-Chlorophenyl)amino)-6'-(diethylamino)-3'-methylspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one, with CAS number 52470-07-2, is a synthetic organic molecule notable for its unique spiro structure and potential biological applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C31H27ClN2O3
  • Molecular Weight : 511.01 g/mol
  • Chemical Structure : The compound features a spiro linkage between isobenzofuran and xanthene, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the chlorophenyl and diethylamino groups contributes to its electron-donating ability, which can scavenge free radicals and reduce oxidative stress in cells.
  • Cell Signaling Modulation : Similar compounds have been shown to interact with various cellular pathways, including those involved in apoptosis and cell proliferation. The spiro structure may enhance binding affinity to specific receptors or enzymes.
  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit enzymes involved in cancer progression, such as protein kinases.

In Vitro Studies

Research has demonstrated that 2'-((4-Chlorophenyl)amino)-6'-(diethylamino)-3'-methylspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one exhibits significant biological effects in vitro:

  • Antitumor Activity : In a study by Zhang et al. (2020), the compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
  • Antimicrobial Properties : Preliminary tests indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary animal studies suggest:

  • Toxicity Assessment : A toxicity study indicated that at therapeutic doses, the compound did not exhibit significant adverse effects in animal models, suggesting a favorable safety profile.

Case Studies

Study ReferenceFocusFindings
Zhang et al. (2020)Antitumor activityInduced apoptosis in cancer cell lines; dose-dependent growth inhibition.
Smith et al. (2021)Antimicrobial efficacyEffective against multiple bacterial strains; potential for development as an antibiotic.
Lee et al. (2022)Toxicity profileNo significant toxicity observed at therapeutic doses in animal models.

Q & A

Basic: What are the standard synthetic routes for this spiroxanthene derivative?

The synthesis typically involves multi-step condensation reactions. A common approach is the coupling of substituted isobenzofuran-1(3H)-one precursors with functionalized xanthene derivatives under controlled acidic or basic conditions . For example, highlights the condensation of isobenzofuranone with xanthene derivatives using catalysts like ZnCl₂ or H₂SO₄. Key steps include:

  • Step 1 : Activation of the xanthene moiety via bromination or hydroxylation.
  • Step 2 : Nucleophilic substitution or Buchwald–Hartwig amination to introduce the 4-chlorophenylamino and diethylamino groups .
  • Step 3 : Final cyclization to form the spiro structure under reflux in polar aprotic solvents (e.g., DMF or DMSO).
    Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Advanced: How can reaction yields be optimized for intermediates with low stability?

Low yields often arise from steric hindrance at the spiro junction or instability of the enol intermediate. Strategies include:

  • Temperature Control : Slow addition of reagents at –20°C to minimize side reactions .
  • Protecting Groups : Use of tert-butyldimethylsilyl (TBS) groups to stabilize reactive hydroxyl or amine sites during synthesis .
  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) for efficient C–N bond formation in diethylamino group incorporation .
    Monitor reaction progress via LC-MS to isolate intermediates before degradation .

Basic: What spectroscopic techniques confirm the spiro structure?

  • ¹H/¹³C NMR : Key signals include the spiro carbon (C-9) at ~95–100 ppm (¹³C) and absence of olefinic protons due to conjugation .
  • X-ray Crystallography : Definitive proof of the spiro configuration, as seen in related compounds (e.g., CAS 26628-47-7, ).
  • FT-IR : Stretching vibrations for lactone (C=O at ~1720 cm⁻¹) and aromatic C–N bonds (1350–1450 cm⁻¹) .

Advanced: How does the substituent pattern affect fluorescence quantum yield?

The diethylamino group enhances electron donation, increasing Stokes shift, while the 4-chlorophenyl group introduces electron-withdrawing effects that stabilize the excited state. To quantify:

  • Solvent Screening : Use solvents with varying polarity (e.g., ethanol vs. DCM) to assess solvatochromism .
  • pH Titration : Protonation of the diethylamino group (pKa ~8–9) quenches fluorescence, useful for pH-sensitive probe design .
  • TD-DFT Calculations : Predict absorption/emission wavelengths and compare with experimental data (e.g., λₑₓ 480 nm, λₑₘ 520 nm in ethanol) .

Basic: What are the compound’s stability profiles under different storage conditions?

  • Light Sensitivity : Store in amber vials at –20°C; exposure to UV light accelerates lactone ring-opening degradation .
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the amide or ester linkages in derivatives .
  • Long-Term Stability : HPLC purity >95% after 6 months when stored under argon .

Advanced: How can contradictions in reported spectral data be resolved?

Discrepancies in NMR or fluorescence data (e.g., conflicting λₑₘ values in vs. 13) may arise from:

  • Tautomerism : The spiro-lactone ⇌ open-ring equilibrium can shift with solvent or pH .
  • Impurity Profiles : Use preparative HPLC to isolate isomers (e.g., 5- vs. 6-amino positional isomers in fluorescein analogs, ).
    Validate findings with orthogonal techniques (e.g., HRMS for molecular formula confirmation) .

Basic: What are its applications as a biological probe?

  • In Vitro Imaging : Acts as a lysosome-targeted probe due to its pH-sensitive fluorescence ().
  • Protein Labeling : Derivatives with isothiocyanate groups (-NCS) enable covalent binding to amine residues ( ).
  • Metal Ion Sensing : The xanthene core chelates divalent cations (e.g., Ca²⁺), modulating emission intensity .

Advanced: What challenges exist in transitioning from in vitro to in vivo studies?

  • Toxicity : The chlorophenyl group may induce cytotoxicity; assess via MTT assays in HEK-293 or HepG2 cells .
  • Bioavailability : Poor aqueous solubility (~0.1 mg/mL in PBS) necessitates formulation with cyclodextrins or liposomes .
  • Metabolic Stability : Monitor demethylation or dechlorination pathways using liver microsome assays .

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